m-Tolyltetrazolium Red
Description
Historical Context of Tetrazolium Salts in Biological Assays
The history of tetrazolium salts dates back to 1894, when von Pechmann and Runge first synthesized them through the oxidation of formazan (B1609692) compounds. dergipark.org.trnih.gov However, their biological significance was not realized until 1941, when Kuhn and Jerchel observed that bacteria could reduce these salts to formazans, indicating metabolic activity. dergipark.org.trrichmond.edu This discovery paved the way for their use as indicators of viability in various biological systems. dergipark.org.tr Early applications included assessing the germinating ability of seeds and detecting dehydrogenase activity in tissues. richmond.edu
Evolution of Tetrazolium Compounds for Research Applications
The initial tetrazolium salt used in many biological assays was 2,3,5-triphenyltetrazolium chloride (TTC). richmond.edu Over the years, a variety of tetrazolium compounds have been synthesized to improve upon the properties of TTC, such as increased sensitivity and water solubility of the resulting formazan. conicet.gov.arabcam.com The first generation of these salts, including MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), produce water-insoluble formazan crystals that require a solubilization step for quantification. abcam.com This limitation led to the development of second-generation tetrazolium salts like XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) and WSTs (water-soluble tetrazolium salts), which are reduced to water-soluble formazans, simplifying the assay procedure. conicet.gov.arabcam.com
Specific Academic Relevance of m-Tolyltetrazolium Red Analogues (e.g., CTC)
Among the various tetrazolium salts, analogues of this compound, such as 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), have found specific and significant applications. conicet.gov.ar CTC is particularly valuable for assessing the viability of bacteria. conicet.gov.arnih.gov In metabolically active bacteria, CTC is reduced to a fluorescent formazan product, which allows for quantification through fluorescence-based methods. conicet.gov.arnih.gov This makes CTC a powerful tool in microbiology for determining the respiratory activity of bacterial populations. oup.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLMHAOZVFIBCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430910 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-25-5 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Action and Biological Interactions of M Tolyltetrazolium Red
Cellular Reduction Pathways of Tetrazolium Salts
The reduction of tetrazolium salts like m-Tolyltetrazolium Red within a cell is a complex process indicative of the cell's metabolic health. This conversion to a colored formazan (B1609692) product is not a random event but is tied to specific and vital cellular enzymatic pathways.
Role of Dehydrogenases and Oxidoreductases
The enzymatic reduction of tetrazolium salts is primarily carried out by a class of enzymes known as dehydrogenases and oxidoreductases. wikipedia.org These enzymes are fundamental to cellular respiration and metabolism, catalyzing oxidation-reduction reactions where they transfer hydrogen atoms or electrons from a substrate to an acceptor molecule. wikipedia.org In the context of tetrazolium reduction, various dehydrogenases located within the cytoplasm and mitochondria can act on the tetrazolium salt, using it as an artificial electron acceptor. conicet.gov.arfrontiersin.org This process is often linked to the cell's electron transport system (ETS), a key component of aerobic respiration. frontiersin.orgresearchgate.net For instance, enzymes like succinate (B1194679) dehydrogenase have been implicated in the intracellular reduction of certain tetrazolium salts. researchgate.net The activity of these enzymes is directly proportional to the metabolic rate of the cell; thus, a higher rate of formazan production generally indicates greater metabolic activity. frontiersin.org
It is important to note that while dehydrogenase activity is a major contributor, other non-ETS enzymes and reducing agents naturally present in cells, such as cysteine and ascorbic acid, can also contribute to tetrazolium reduction. researchgate.net
Nicotinamide Adenine Dinucleotide (NAD+/NADH) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+/NADPH) Dependence
The activity of many dehydrogenases is critically dependent on the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). wikipedia.orgwikipedia.org These molecules exist in both oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms and act as crucial electron carriers in a vast number of metabolic reactions. wikipedia.orgresearchgate.net Dehydrogenases transfer electrons from their substrates to NAD+ or NADP+, generating NADH and NADPH, respectively. wikipedia.org
Electron Transport System Involvement in Formazan Formation
The electron transport system (ETS), located in the inner mitochondrial membrane of eukaryotic cells and the plasma membrane of prokaryotes, is a major site of tetrazolium salt reduction. frontiersin.orgresearchgate.net The ETS consists of a series of protein complexes that transfer electrons from donors like NADH and succinate to a final electron acceptor, which is typically oxygen in aerobic respiration. researchgate.net
Tetrazolium salts can intercept electrons from the ETS. researchgate.net For example, some tetrazolium salts can accept electrons from components of the ETS such as ubiquinone. researchgate.net This diversion of electrons from their normal path to the tetrazolium salt results in the formation of the colored formazan product. The rate of formazan production in this context serves as a measure of the ETS activity. researchgate.net It's important to recognize that the reduction of tetrazolium salts can sometimes have a toxic effect on cells, potentially by inhibiting the electron transport system itself, which can lead to a decrease in metabolic activity over time. researchgate.net
Stoichiometry and Enzyme Kinetics in Tetrazolium Reduction
The reduction of tetrazolium salts by dehydrogenases is a quantifiable enzymatic reaction that can be analyzed using the principles of stoichiometry and enzyme kinetics.
The stoichiometry of the reaction involves the transfer of electrons from a reducing agent, typically NADH or NADPH, to the tetrazolium salt. While the exact stoichiometry can vary depending on the specific tetrazolium salt and the reducing system, it generally involves the transfer of two electrons to reduce the tetrazolium ring, leading to the formation of one molecule of formazan.
From an enzyme kinetics perspective, the rate of formazan formation can be influenced by several factors:
Concentration of the tetrazolium salt: As with any enzymatic reaction, the rate of reduction will increase with the concentration of the substrate (the tetrazolium salt) until the enzyme becomes saturated. frontiersin.org
Concentration of the coenzyme (NADH/NADPH): Since NADH and NADPH are the electron donors, their availability directly impacts the reaction rate.
Enzyme concentration and activity: The amount of active dehydrogenase enzymes will determine the maximum rate of the reaction.
pH and Temperature: Like all enzymatic reactions, the reduction of tetrazolium salts is sensitive to pH and temperature, with an optimal range for maximal activity. researchgate.net
Presence of inhibitors or activators: Various substances can inhibit or enhance the activity of the dehydrogenases involved, thereby affecting the rate of formazan production.
Kinetic studies can be performed to determine parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) for the reduction of a specific tetrazolium salt by a particular dehydrogenase. For instance, the rate of formazan formation from the tetrazolium salt MTS has been shown to be comparable to the rate of NADH or NADPH formation in coupled enzyme assays, making it a useful tool for studying the kinetics of NAD- or NADP-dependent dehydrogenases. nih.gov
Below is a table summarizing key factors influencing the kinetics of tetrazolium reduction:
| Kinetic Parameter | Description | Factors Affecting the Parameter |
| Reaction Rate | The speed at which formazan is produced. | Enzyme concentration, substrate (tetrazolium) concentration, coenzyme (NADH/NADPH) concentration, temperature, pH. frontiersin.orgresearchgate.net |
| Michaelis Constant (K_m) | The substrate concentration at which the reaction rate is half of V_max. It indicates the affinity of the enzyme for the substrate. | Specific dehydrogenase enzyme, specific tetrazolium salt. |
| Maximum Velocity (V_max) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Enzyme concentration and its catalytic efficiency. |
Methodological Applications of M Tolyltetrazolium Red in Research
Quantification of Cellular Viability and Proliferation
The MTT assay is a cornerstone for assessing cellular health and growth in numerous research fields, including toxicology, cancer research, and drug discovery. abcam.comopentrons.com It provides quantitative data on how cells respond to various stimuli, from therapeutic compounds to environmental stressors. abcam.com
Spectrophotometric and Fluorometric Detection Principles
The fundamental principle of the MTT assay lies in the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals by viable cells. abcam.com This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria and other cellular compartments like the endoplasmic reticulum. abcam.comwikipedia.org The amount of the resulting purple formazan is directly proportional to the number of metabolically active cells. aatbio.comopentrons.com
Spectrophotometric Detection: The most common method for quantifying the formazan product is spectrophotometry. Since the formazan is insoluble in water, a solubilization agent such as dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a sodium dodecyl sulfate (B86663) (SDS) solution is added to dissolve the crystals, resulting in a colored solution. aatbio.comwikipedia.orgthermofisher.com The absorbance of this solution is then measured using a microplate spectrophotometer. abcam.comwikipedia.org The optimal wavelength for measuring the absorbance of the solubilized formazan is typically around 570 nm. abcam.comnih.gov A reference wavelength, often 630 nm, may be used to correct for background absorbance. abcam.com The intensity of the purple color, and thus the absorbance value, correlates with the number of viable cells. tribioscience.com
Fluorometric Detection: While less common for MTT itself, fluorometric detection is a principle applied to related tetrazolium salts. For instance, certain tetrazolium derivatives like 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC) are reduced to fluorescent formazan products. conicet.gov.arcaymanchem.com The oxidized CTC salt is non-fluorescent, but upon reduction by respiratory activity, it forms a red fluorescent formazan. caymanchem.comint-res.com This fluorescence can be measured using a fluorescence plate reader, with excitation and emission wavelengths specific to the formazan product. caymanchem.comnih.gov This approach can offer higher sensitivity compared to colorimetric methods. nih.gov For example, a fluorescent assay using the substrate Alamar Blue was found to be more than ten times as sensitive as a colorimetric formazan assay. nih.gov
Assessment of Cell Growth and Survival
Beyond single-point cytotoxicity, the MTT assay is used to monitor cell proliferation and survival over time. abcam.com It allows researchers to quantify changes in cell population in response to growth factors, cytokines, or varying culture conditions. abcam.com By establishing a linear relationship between cell number and the absorbance signal, the assay provides an accurate measure of the rate of cell proliferation.
For instance, the assay can be used to track the growth of cancer cells in response to different therapeutic agents or to monitor the viability of cells seeded onto biomaterial scaffolds in tissue engineering. abcam.comopentrons.com A study on cardiomyocyte cell lines used MTT assays to determine the effects of mitochondrial respiration inhibitors on cell growth and survival over 24 and 48 hours, revealing that different inhibitors had varying impacts on cell proliferation. frontiersin.org An increase in absorbance over time suggests cell growth, while a decrease indicates cell death or a cytostatic effect (a halt in proliferation). wikipedia.org
Assessment of Metabolic Activity and Physiological State
Measurement of Respiration Rates
The reduction of MTT is primarily dependent on the activity of mitochondrial dehydrogenases and the availability of reducing equivalents like NAD(P)H, which are central to cellular respiration. abcam.com Therefore, the rate of formazan production can reflect the respiratory activity of the cells. nih.gov Metabolically active cells with high respiration rates will reduce MTT more efficiently. aatbio.com
Research has shown that formazan formation occurs mainly in the mitochondria and can be influenced by inhibitors of the respiratory chain. nih.gov For example, inhibiting complex I of the respiratory chain decreases the rate of formazan formation, while inhibiting complex IV can increase it. nih.gov This demonstrates that the MTT assay can be a sensitive indicator of mitochondrial function and dysfunction. nih.govmdpi.com The assay has been used to assess mitochondrial functionality in yeast and to study the effects of mitochondrial disruption in cultured neurons, where MTT itself was found to suppress oxygen consumption. nih.govnih.gov
Table 2: Effect of Respiratory Chain Inhibitors on MTT Reduction
This table shows hypothetical data on how specific inhibitors of the mitochondrial respiratory chain can affect the rate of formazan production, measured as optical density (OD) at 570 nm.
| Treatment | Target | Formazan Production (OD 570 nm) | % of Control |
| Control (No Inhibitor) | - | 1.25 | 100% |
| Rotenone | Complex I | 0.45 | 36% |
| Antimycin A | Complex III | 0.60 | 48% |
| Sodium Azide | Complex IV | 1.40 | 112% |
| Oligomycin | ATP Synthase | 1.15 | 92% |
Detection of Specific Enzyme Activities (e.g., Lactate (B86563) Dehydrogenase, Glucose-6-phosphate dehydrogenase)
While MTT reduction reflects the activity of a broad range of NAD(P)H-dependent oxidoreductases, the principle can be adapted to measure the activity of specific dehydrogenases. wikipedia.orgchemimpex.com
Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of lactate and pyruvate, a crucial step in anaerobic glycolysis. xn--80aabqbqbnift4db.xn--p1ainih.gov Assays for LDH activity often involve providing lactate and NAD+ as substrates. The LDH present in the sample converts lactate to pyruvate, generating NADH. nih.govresearchgate.net This newly generated NADH can then serve as the reducing equivalent to drive the reduction of a tetrazolium salt like MTT to its colored formazan, allowing for spectrophotometric quantification of LDH activity. researchgate.net
Glucose-6-phosphate dehydrogenase (G6PD): G6PD is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its activity can be measured using a similar principle. pathologytestsexplained.org.au In the presence of its substrate, glucose-6-phosphate, and the coenzyme NADP+, G6PD produces NADPH. nih.gov This NADPH can then reduce a tetrazolium salt. nih.govresearchgate.net Studies have utilized this method with the fluorescent tetrazolium salt CTC to quantify G6PD activity in individual cells and have shown that its activity varies depending on the cell cycle phase. nih.govresearchgate.net
Indicators of Cellular Redox Potential
In viable cells, enzymes like dehydrogenases and oxidoreductases within the electron transport system donate electrons to the tetrazolium compound. nih.goviwaponline.com This reduction converts the water-soluble, typically colorless or pale-yellow tetrazolium salt into a brightly colored, water-insoluble formazan crystal. emerginginvestigators.orgiwaponline.comresearchgate.net The intensity of the color change is directly proportional to the metabolic activity and the number of viable cells in the sample. emerginginvestigators.org Therefore, the formation of the formazan product serves as a visual and quantifiable proxy for the integrated redox activity of the cell population. researchgate.net This principle allows researchers to gauge the physiological state of cells and how it is affected by various stimuli. frontiersin.org
Microbial Viability and Activity Assessment
A primary application of m-Tolyltetrazolium Red and similar compounds is in the field of microbiology for assessing the viability and metabolic activity of microbial populations.
Enumeration of Actively Respiring Bacteria
The reduction of tetrazolium salts like CTC is a hallmark of an active electron transport system, making it a powerful tool for specifically enumerating actively respiring bacteria. iwaponline.comint-res.comoup.com This method is particularly valuable as it distinguishes metabolically active cells from dormant or dead ones, which traditional plating methods may not differentiate. asm.org The technique has been applied across diverse environments, from aquatic systems to soil and compost. oup.comasm.orgnih.gov
Upon reduction, the resulting fluorescent formazan crystals accumulate within or on the surface of the respiring bacteria. dojindo.com These fluorescent cells can then be counted using epifluorescence microscopy or flow cytometry. int-res.comnih.gov For instance, studies have used CTC to quantify the proportion of active bacteria in various samples, revealing dynamic changes in microbial populations. In a fed-batch composting reactor, microscopic counts showed that CTC-positive cells constituted 75-84% of the total count during the initial week, which then stabilized at 19-35%. nih.gov Similarly, in an urban river, CTC staining revealed that on average 19% of bacteria in biofilms were actively respiring, compared to 12% in the surrounding stream water. oup.com
Table 1: Enumeration of Actively Respiring Bacteria using CTC Staining in Various Environments
| Sample Type | Method | Percentage of Active Bacteria (CTC+) | Reference |
|---|---|---|---|
| Fed-Batch Compost (First Week) | Epifluorescence Microscopy | 75-84% of total count | nih.gov |
| Fed-Batch Compost (After First Week) | Epifluorescence Microscopy | 19-35% of total count | nih.gov |
| Urban River Biofilm | CTC-DAPI Double Staining | Average 19% | oup.com |
| Urban River Stream Water | CTC-DAPI Double Staining | Average 12% | oup.com |
Applications in Environmental Microbiology (e.g., biofilms, groundwater)
In environmental microbiology, this compound and its analogues are used to assess the in-situ metabolic activity of microbial communities in complex matrices like biofilms and groundwater. Biofilms, which are communities of bacteria encased in a self-produced matrix, and subterranean aquifers are environments where traditional culturing techniques are particularly limited. oup.comnih.gov
Staining with dyes like CTC allows for the direct visualization and quantification of active bacteria within these environments. oup.comresearchgate.net For example, in a study of an urban river, the proportion of respiring bacteria was found to be significantly higher in biofilms (averaging 19%) compared to the free-living bacteria in the water column (averaging 12%). oup.com In deep subsurface fracture fluids from a nuclear waste disposal site, CTC staining was used to monitor the activation of microbial communities in response to nutrient amendments. mdpi.com In these deep groundwater samples, 36% to 54% of microbial cells were found to be metabolically active after a six-week incubation period, demonstrating a substantial resident active population. mdpi.com These applications provide crucial insights into the functional state of microbial ecosystems.
Advanced Imaging and Detection Techniques
The fluorescent nature of the formazan product derived from certain tetrazolium salts, including CTC, enables its use in advanced imaging and detection methodologies.
Fluorescence Microscopy for Spatial Distribution Analysis
The insoluble, red fluorescent formazan crystals produced from the reduction of CTC are ideal for fluorescence microscopy techniques, including epifluorescence and confocal laser scanning microscopy (CLSM). int-res.comresearchgate.netnih.gov These methods allow for the in-situ visualization of individual, metabolically active cells within their natural microenvironment. researchgate.net This provides critical information on the spatial distribution of microbial activity. nih.gov
Flow Cytometry Integration for Single-Cell Analysis
The integration of tetrazolium salt reduction assays, including those using this compound, with flow cytometry offers a powerful method for single-cell analysis of metabolic activity. While traditional applications rely on colorimetric measurements of a bulk population, flow cytometry allows for the individual interrogation of thousands of cells per second. thermofisher.com This adaptation leverages the physical changes within a cell upon the reduction of the tetrazolium salt to its insoluble formazan product.
The fundamental principle lies in the detection of light scattering signals by the flow cytometer. A flow cytometer measures both forward scatter (FSC), which correlates with cell size, and side scatter (SSC), which provides information about the internal complexity or granularity of a cell. sysmex-europe.com When metabolically active cells reduce this compound, insoluble formazan crystals accumulate within the cytoplasm. pressbooks.pub These intracellular crystals increase the cell's granularity, resulting in a corresponding increase in the side scatter signal. nih.gov Consequently, cells with high metabolic activity can be distinguished from quiescent or non-viable cells based on their higher SSC intensity. This label-free approach enables the quantification and sorting of viable cell subpopulations based on their metabolic state.
While most flow cytometry applications utilize fluorescent markers, the analysis of light-scattering properties is a fundamental capability of all flow cytometers. nih.gov By gating on specific cell populations based on FSC and SSC, researchers can analyze the metabolic heterogeneity within a sample and isolate cells with desired activity levels for further study. nih.gov This technique is particularly advantageous as it avoids the potential spectral overlap issues associated with multi-color fluorescence experiments and provides a direct functional readout at the single-cell level. nih.govnih.gov
Table 1: Principles of Flow Cytometry for Tetrazolium-Based Viability Analysis
| Parameter | Principle & Application | Key Findings |
|---|---|---|
| Forward Scatter (FSC) | Light scattered at a narrow angle to the laser path; correlates with the size of the cell. Used to distinguish cells from debris and identify cell populations of different sizes. sysmex-europe.com | Essential for initial gating of the cell population of interest and exclusion of debris or cell aggregates. nih.gov |
| Side Scatter (SSC) | Light scattered at a 90-degree angle to the laser path; correlates with the internal granularity and complexity of the cell. sysmex-europe.com | Increased SSC intensity is observed in metabolically active cells due to the formation of intracellular formazan crystals. This allows for the differentiation of viable vs. non-viable cells. nih.gov |
| Fluorescence Detection | Although not the primary method for non-fluorescent formazan, some tetrazolium salts (e.g., CTC) produce fluorescent formazan, enabling analysis via fluorescence channels. sysmex-europe.com | Apoptosis-based flow cytometry assays that use fluorescent markers can offer a higher throughput and avoid interference from normal cells compared to bulk MTT assays. nih.gov |
| Impedance Flow Cytometry | A label-free technique that measures changes in electrical impedance as a cell passes through a micro-aperture. It can distinguish between live and dead cells based on membrane integrity. amphasys.com | Offers an alternative label-free method for single-cell viability analysis, particularly useful for discriminating viable from dead bacteria. amphasys.com |
Electrochemical Approaches for Enhanced Sensitivity
Electrochemical methods represent a significant advancement in the application of this compound and similar tetrazolium salts, offering substantially enhanced sensitivity compared to conventional colorimetric assays. nih.govnih.gov These approaches are based on the direct electrochemical detection of the redox-active formazan product or the depletion of the parent tetrazolium salt. nih.govjst.go.jp This avoids the need for a solubilization step and allows for more precise and rapid quantification. nih.gov
One primary electrochemical technique involves immobilizing cells on an electrode surface. nih.gov In the presence of viable cells, the tetrazolium salt is converted to formazan. The insoluble formazan crystals can be electrochemically oxidized, generating a measurable current. Cyclic voltammetry or differential pulse voltammetry can be used to detect the distinct oxidation peak of formazan, with the current intensity being directly proportional to the number of viable cells. jst.go.jp Studies using carbon electrodes have shown this to be an effective method for assessing cell viability and toxicity.
Another approach involves monitoring the decrease in the concentration of the tetrazolium salt in the bulk solution. jst.go.jp As viable cells take up and reduce the tetrazolium, its concentration in the surrounding medium diminishes. This change can be tracked electrochemically, providing an indirect measure of cell viability. jst.go.jp
Research has demonstrated that these electrochemical biosensors can achieve a much lower limit of detection (LOD) than traditional optical methods. For instance, an electrochemical technique for detecting viable bacteria using a tetrazolium salt reported a sensitivity up to 10,000-fold higher than that of MTT colorimetry. nih.gov This enhanced sensitivity is largely attributed to the ability to concentrate the formazan product on the electrode surface. nih.gov Similarly, comparisons between electrochemical sensor arrays and the standard MTT assay for monitoring cell proliferation have shown that the electrochemical methods have a significantly lower LOD. nih.gov
Table 2: Comparison of Electrochemical vs. Colorimetric MTT Assays
| Feature | Electrochemical Detection | Conventional Colorimetric Assay |
|---|---|---|
| Principle | Direct voltammetric oxidation of formazan or measurement of MTT reduction in solution. nih.govjst.go.jp | Spectrophotometric measurement of solubilized formazan absorbance. nih.govnih.gov |
| Sensitivity | Very High. Can be up to 10,000-fold more sensitive than colorimetric methods. nih.gov | Moderate. nih.gov |
| Limit of Detection (LOD) | As low as 2.8 x 10¹ CFU/mL for bacteria. nih.gov An LOD of 1.25 x 10⁴ cells/mL was recorded for an electrochemical sensor array. nih.gov | An LOD of 2.5 x 10⁴ cells/mL was recorded for the MTT technique. nih.gov |
| Procedure | Does not require formazan solubilization. Can involve direct measurement on cell-immobilized electrodes or in solution. jst.go.jp | Requires an additional step to solubilize the insoluble formazan crystals before measurement. nih.gov |
| Interference | Less susceptible to interference from colored compounds. acs.org | Can be affected by colored compounds that absorb near the formazan measurement wavelength (~570 nm). acs.org |
| Instrumentation | Potentiostat/Galvanostat. jst.go.jp | Spectrophotometer / Microplate Reader. nih.gov |
Synthesis and Chemical Reactions
Common Synthetic Routes
Historically, tetrazolium salts are prepared by the oxidation of formazan compounds. dergipark.org.tr Various oxidizing agents can be used for this transformation. dergipark.org.tr The formazans themselves are often synthesized from hydrazones.
Sensitivity and Reliability Across Cell Types and Conditions
Characteristic Chemical Reactions: Reduction to Formazan
The most significant chemical reaction of this compound in a biological context is its reduction to a formazan. dergipark.org.tr This reaction is driven by reducing agents, and in cellular systems, this role is fulfilled by enzymes and coenzymes like NADH. nih.govnih.gov The resulting formazan is a highly colored compound, which allows for easy detection and quantification. conicet.gov.ar
Spectroscopic and Analytical Data
UV-Vis Absorption Spectra
The unreduced this compound salt is typically a pale yellow solid. In solution, tetrazolium salts like MTT show a characteristic UV-Vis absorption spectrum. researchgate.net Upon reduction, the resulting formazan exhibits a strong absorption band at a different wavelength, which is responsible for its intense color. For instance, the formazan of MTT has an absorption maximum around 570 nm, appearing purple. nih.govresearchgate.net The UV-Vis spectrum of 1,3,5-triphenylformazan, a related compound, shows major absorption bands around 300 nm and 480 nm. nih.gov
NMR and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of this compound. The NMR spectrum provides information about the arrangement of protons in the molecule, confirming the presence of the tolyl and phenyl groups. tcichemicals.com Mass spectrometry verifies the molecular weight of the compound. rsc.org
Comparative Analysis with Other Tetrazolium Salts
Advantages and Disadvantages Compared to MTT
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
Advantage of this compound analogues (like CTC): Some analogues can be quantified via fluorescence, offering potentially higher sensitivity than the absorbance-based MTT assay. conicet.gov.ar
Disadvantage of MTT: The formazan (B1609692) product of MTT is insoluble in water and requires a solubilization step with an organic solvent, which can introduce variability and is an extra step in the protocol. abcam.comresearchgate.net
Advantages and Disadvantages Compared to XTT
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide):
Advantage of XTT: XTT is reduced to a water-soluble formazan, eliminating the need for a solubilization step and simplifying the assay. abcam.com
Disadvantage of XTT: The reduction of XTT is less efficient and often requires an intermediate electron acceptor, which can have its own cellular effects. nih.gov Some studies have also reported toxic effects of XTT on cells. nih.gov
Advantages and Disadvantages Compared to WST-8
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt):
Advantage of WST-8: Like XTT, WST-8 produces a highly water-soluble formazan and is considered to have higher sensitivity and lower toxicity compared to MTT and XTT. nih.govcreative-bioarray.com
Disadvantage Compared to this compound analogues (like CTC): While WST-8 is excellent for colorimetric assays, CTC's fluorescence provides an alternative detection method that can be advantageous in certain experimental setups, particularly in microbiology. conicet.gov.aroup.com
Interactive Data Table: Comparison of Tetrazolium Salts
| Tetrazolium Salt | Formazan Solubility | Detection Method | Key Features | Source |
| This compound (analogues like CTC) | Insoluble (Fluorescent) | Fluorescence/Colorimetric | Used for bacterial viability, fluorescent product | conicet.gov.arnih.gov |
| MTT | Insoluble | Colorimetric | Widely used, requires solubilization step | abcam.com |
| XTT | Soluble | Colorimetric | Water-soluble formazan, no solubilization needed | abcam.com |
| WST-8 | Soluble | Colorimetric | High sensitivity, water-soluble formazan, low toxicity | nih.govcreative-bioarray.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing m-Tolyltetrazolium Red in laboratory settings?
- Methodological Answer: Synthesis typically involves tetrazolium salt derivatization with m-tolyl groups under controlled conditions. Follow protocols from peer-reviewed studies, ensuring step-by-step documentation of reagents, temperatures, and purification methods (e.g., recrystallization). Cross-validate purity using HPLC or TLC, and report yields with error margins. Experimental details should align with journal requirements for reproducibility, including supplementary materials for extended protocols .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) for structural elucidation, UV-Vis spectroscopy for λmax determination, and mass spectrometry (MS) for molecular weight confirmation. Ensure spectra are annotated with peak assignments and compared to literature data. For novel derivatives, include infrared (IR) spectroscopy to confirm functional groups. Tables summarizing spectral data must be self-explanatory, with footnotes clarifying anomalies .
Q. How is this compound typically applied in biochemical assays?
- Methodological Answer: As a redox indicator in cell viability assays (e.g., MTT assay analogs). Optimize concentration ranges to avoid cytotoxicity and validate with positive/negative controls. Report assay conditions (pH, incubation time, temperature) and statistical methods for data normalization (e.g., ANOVA for inter-group comparisons). Reference established protocols from systematic reviews to ensure methodological rigor .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while maintaining purity?
- Methodological Answer: Employ Design of Experiments (DoE) to assess variables like reaction time, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Validate purity via HPLC with photodiode array detection and compare retention times to standards. Document iterative optimization steps in supplementary materials, adhering to reproducibility standards .
Q. What strategies resolve contradictions in reported stability data of this compound across studies?
- Methodological Answer: Conduct a systematic review to aggregate stability studies, noting differences in storage conditions (e.g., light exposure, temperature). Perform meta-analysis to identify confounding variables (e.g., solvent degradation products). Replicate conflicting experiments under standardized conditions, using accelerated stability testing (40°C/75% RH) and LC-MS to track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
